1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Description
1-(3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethan-1-one is a quinazoline derivative featuring a 4-methylphenyl substituent at position 2 of the quinazoline core, an amino linker bridging the quinazoline to a phenyl ring, and an acetyl group at the meta position of the phenyl ring. The acetyl group in this compound may enhance solubility and modulate electronic properties, while the 4-methylphenyl substituent contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
1-[3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-10-12-17(13-11-15)22-25-21-9-4-3-8-20(21)23(26-22)24-19-7-5-6-18(14-19)16(2)27/h3-14H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGZQHUZURQMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the amination and annulation of benzamides and amidines, often mediated by copper catalysts . This synthetic route is efficient for constructing the quinazoline framework. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives with altered biological activities.
Substitution: Substitution reactions, especially involving the amino group, can yield a variety of substituted quinazoline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are often quinazolinone derivatives with diverse biological activities .
Scientific Research Applications
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The compound may interact with tyrosine kinases, which play a crucial role in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Advantages and Limitations
- Target Compound: Advantages: Balanced lipophilicity/solubility profile; acetyl group may facilitate hydrogen bonding. Limitations: Potential metabolic instability of the amino linker compared to triazole or thiazole linkers .
- Triazole Analogues : Superior metabolic stability but lower solubility due to hydrophobic triazole .
- Thiazole-Morpholine Hybrids : High target specificity but synthetic complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
